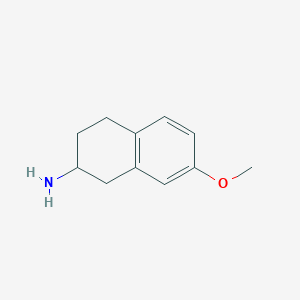

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWNWWLWFCCREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469346, DTXSID301312417 | |

| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-methoxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4003-89-8, 118298-16-1 | |

| Record name | 2-Amino-7-methoxytetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4003-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-methoxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and Its Derivatives

Introduction and Chemical Identity

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a synthetic organic compound belonging to the tetralin family. Its rigid, methoxy-substituted tetralin core makes it a valuable scaffold in medicinal chemistry. This compound and its precursors are pivotal in the synthesis of a range of biologically active molecules, including antidepressants.[1][2][3]

A critical aspect of this compound's identity is its stereochemistry. The amine group at the second position of the tetralin ring creates a chiral center, leading to the existence of two enantiomers, (R) and (S), as well as the racemic mixture. It is imperative for researchers to distinguish between these forms, as they possess distinct biological activities and are identified by different CAS (Chemical Abstracts Service) numbers.

| Compound Name | CAS Number |

| This compound (Racemate) | 4003-89-8[4] |

| (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | 121216-43-1[5][6][7] |

| This compound hydrochloride (Racemic salt) | 3880-78-2[8][9] |

The hydrochloride salt form is often utilized in research and development due to its enhanced stability and solubility, which are advantageous for biological studies.[8][9]

Physicochemical Properties

Understanding the physicochemical properties of this compound and its precursors is fundamental for their application in synthesis and formulation.

Table of Physicochemical Properties:

| Property | This compound | 7-Methoxy-1-tetralone |

| Molecular Formula | C11H15NO[4][5] | C11H12O2[10][11] |

| Molecular Weight | 177.24 g/mol [4][5] | 176.21 g/mol [10][11] |

| Appearance | - | White to beige crystalline powder[11] |

| Melting Point | - | 59-63 °C[11] |

| Boiling Point | 332.6 °C at 760 mmHg (hydrochloride)[9] | 160-165 °C[11] |

| Solubility | Hydrochloride salt has enhanced solubility[8] | Slightly soluble in Chloroform, Ethyl Acetate, Methanol[11] |

Synthesis Methodologies

The synthesis of this compound typically originates from methoxy-substituted tetralone precursors. The choice of starting material and synthetic route dictates the final product's stereochemistry.

Synthesis from 7-Methoxy-2-tetralone

A common pathway involves the reductive amination of 7-Methoxy-2-tetralone. This method is efficient for producing the racemic amine.

Caption: Reductive amination of 7-Methoxy-2-tetralone.

The causality behind this choice of reagents lies in the controlled reduction of the imine intermediate formed in situ from the ketone and an ammonia source. Sodium cyanoborohydride (NaBH3CN) is a preferred reducing agent as it is mild enough not to reduce the ketone directly but is effective in reducing the protonated imine.

Chiral Synthesis from 7-Methoxy-2-tetralone

For the synthesis of specific enantiomers, a chiral resolution of the racemic amine or an asymmetric synthesis approach is necessary.

Caption: Approaches to obtaining chiral amines.

In Pathway A, the formation of diastereomeric salts with a chiral acid allows for their separation by fractional crystallization, a classic and reliable method. Pathway B represents a more modern and atom-economical approach, where a chiral catalyst or auxiliary directs the stereochemical outcome of the reductive amination.

Applications in Drug Development

The primary application of this compound is as a crucial building block in the synthesis of pharmacologically active compounds.[8] The tetralone scaffold itself is found in a variety of therapeutic agents, including antibiotics and antidepressants.[3]

Notably, this amine is a key intermediate in the synthesis of certain serotonin-norepinephrine reuptake inhibitors (SNRIs) and other psychoactive drugs. Its structural similarity to endogenous neurotransmitters allows for its derivatives to interact with specific receptors and transporters in the central nervous system. The related compound, 2-aminotetralin, is a known stimulant and norepinephrine-dopamine releasing agent.[12]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors. The precursor, 7-Methoxy-1-tetralone, is known to cause skin and eye irritation and may cause respiratory irritation.[10] It is also considered harmful to aquatic life with long-lasting effects.[10] The hydrochloride salt of the amine is a white powder and should be stored at 0-8 °C.[8]

Recommended Handling Procedures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent release into the environment.

Conclusion

This compound is a compound of significant interest in the field of drug discovery and development. Its versatile synthesis and the biological activity of its derivatives underscore its importance as a key intermediate. A thorough understanding of its different forms (racemate, enantiomers, and salts), as well as their specific CAS numbers, is crucial for accurate and reproducible research. As the demand for novel therapeutics continues to grow, the utility of this and related tetralin scaffolds is poised to expand.

References

-

(2R)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE - Matrix Fine Chemicals.

-

This compound(CAS# 4003-89-8 ) - angenechemical.com.

-

(R)-(+)-7-METHOXY 2-AMINOTETRALIN synthesis - ChemicalBook.

-

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine - Chemical Suppliers.

-

Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis - MDPI.

-

7-Methoxy-2-tetralone synthesis - ChemicalBook.

-

7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC.

-

2-Aminotetralin - Wikipedia.

-

WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents.

-

7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine - PubChem.

-

7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - ResearchGate.

-

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 - PubChem.

-

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride - Chem-Impex.

-

Cas 3880-78-2,2-AMINO-7-METHOXYTETRALIN HCL | lookchem.

-

Chemical Properties of 7-Methoxy-1-tetralone (CAS 6836-19-7) - Cheméo.

-

(PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications - ResearchGate.

-

7-Methoxy-1-tetralone | 6836-19-7 - ChemicalBook.

-

(S)-2-AMINO-5-METHOXYTETRALIN HYDROCHLORIDE | 105086-80-4 - ChemicalBook.

-

(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride - Lead Sciences.

Sources

- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. angenesci.com [angenesci.com]

- 5. (2R)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE | CAS 121216-43-1 [matrix-fine-chemicals.com]

- 6. (R)-(+)-7-METHOXY 2-AMINOTETRALIN synthesis - chemicalbook [chemicalbook.com]

- 7. (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | CAS 121216-43-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. chemimpex.com [chemimpex.com]

- 9. lookchem.com [lookchem.com]

- 10. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 7-Methoxy-1-tetralone | 6836-19-7 [chemicalbook.com]

- 12. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride salt

An In-Depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride

Abstract

This compound hydrochloride is a pivotal chemical entity within the landscape of modern medicinal chemistry and neuroscience. As a structurally constrained analog of phenylethylamine neurotransmitters, it serves as a valuable scaffold and intermediate in the synthesis of pharmacologically active molecules.[1] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, and pharmacological significance. Primarily recognized for its role as a precursor to dopamine receptor agonists and its application in studying neurotransmitter systems, this compound is instrumental in the research and development of therapeutics for neurological disorders, including Parkinson's disease.[2][3] Its utility extends to being a reference standard in analytical chemistry and a tool in biochemical assays, making it a versatile compound for researchers and drug development professionals.[2]

Physicochemical Properties

The hydrochloride salt form of this compound enhances its stability and aqueous solubility, which are critical attributes for pharmaceutical handling and formulation. The core structure features a tetralin ring system, which imparts conformational rigidity, a key feature for achieving specificity in biological receptor interactions.

| Property | Value | Source(s) |

| IUPAC Name | This compound hydrochloride | |

| Molecular Formula | C₁₁H₁₆ClNO | [4] |

| Molecular Weight | 213.7 g/mol | [4] |

| Appearance | Solid | |

| Molecular Formula (Free Base) | C₁₁H₁₅NO | [5][6] |

| Molecular Weight (Free Base) | 177.24 g/mol | [5][7] |

| Predicted XlogP | 2.1 | [6] |

| Storage Conditions | 2-8°C, Inert atmosphere | [4] |

Synthesis and Manufacturing

The principal synthetic route to 7-methoxy-2-aminotetralin involves the transformation of its corresponding ketone precursor, 7-methoxy-2-tetralone. The most common and efficient method is reductive amination, which converts the ketone into the desired primary amine. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

General Synthesis Workflow

The synthesis begins with a suitable precursor, which is converted to the key intermediate 7-methoxy-2-tetralone. This ketone then undergoes a reaction to form an imine or oxime, which is subsequently reduced to the amine. The final step involves salt formation to yield the stable hydrochloride product. A generalized pathway is illustrated below.[8][9]

Caption: Generalized synthetic workflow for 7-methoxy-2-aminotetralin HCl.

Detailed Laboratory Protocol: Catalytic Hydrogenation Route

This protocol outlines a robust method for the synthesis starting from 7-methoxy-2-tetralone. The process involves the formation of an oxime intermediate followed by catalytic hydrogenation.

Materials:

-

7-Methoxy-2-tetralone (CAS: 4133-34-0)

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Raney Nickel catalyst

-

Ammonia in ethanol

-

Hydrochloric acid (in ether or ethyl acetate)

Step 1: Oxime Formation

-

Dissolve 7-methoxy-2-tetralone (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water. The use of a slight excess of hydroxylamine ensures complete conversion of the ketone. Sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine salt.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the 7-methoxy-1,2,3,4-tetrahydro-2-naphthalenone oxime.

-

Filter the solid product, wash with water, and dry under vacuum.

Step 2: Catalytic Hydrogenation

-

In a high-pressure hydrogenation vessel, suspend the dried oxime (1 equivalent) in an alcoholic solvent such as ethanol, containing ammonia. Ammonia is added to maintain a basic environment and prevent side reactions.

-

Add Raney Nickel catalyst (typically 5-10% by weight). Raney Nickel is a highly effective catalyst for the reduction of oximes to primary amines.

-

Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

-

Heat the mixture to 50-70°C and agitate vigorously. The reaction is typically complete within 6-12 hours.

-

After cooling and venting the hydrogen, carefully filter the catalyst from the reaction mixture through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene free base.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the chosen solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. The formation of the salt is an acid-base reaction that provides a stable, crystalline solid that is easier to handle and purify.

-

Filter the precipitate, wash with cold solvent, and dry in a vacuum oven to yield the final product.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound. A combination of chromatographic and spectroscopic techniques is employed.

Purity Determination by Ion Chromatography (IC)

Ion chromatography with suppressed conductivity is a highly sensitive and accurate method for quantifying amines in pharmaceutical samples.[10]

Protocol: IC Analysis

-

Instrumentation: Dionex IonPac CS19 cation-exchange column (or equivalent) with a suppressed conductivity detector.[10]

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the hydrochloride salt and dissolve it in 10 mL of deionized water to create a 1 mg/mL stock solution.

-

Serially dilute the stock solution to a working concentration within the calibrated range of the instrument (e.g., 1-10 µg/mL).

-

Filter the final solution through a 0.2 µm syringe filter before injection.[10]

-

-

Chromatographic Conditions:

-

Eluent: Methanesulfonic acid (MSA) gradient.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Suppressed conductivity.

-

-

Validation: The method is validated by running a calibration curve with known standards to ensure linearity. Purity is calculated by comparing the peak area of the analyte to the total area of all detected peaks. The limit of detection (LOD) for such methods can be below 1 ppm.[10]

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring they match the expected structure of 7-methoxy-2-aminotetralin.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition and molecular weight.

Pharmacology and Applications in Drug Discovery

The primary pharmacological interest in 7-methoxy-2-aminotetralin and its derivatives stems from their activity at dopamine receptors.

Mechanism of Action: Dopamine Receptor Agonism

A body of research has established that 2-aminotetralin derivatives act as dopamine receptor agonists.[9] The (R)-enantiomer, in particular, shows significant affinity for dopamine D₂, D₃, and D₄ receptors.[11] The rigid tetralin scaffold mimics the extended conformation of dopamine, which is believed to be favorable for binding to and activating these G protein-coupled receptors (GPCRs).[9] Activation of D₂-like receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Sources

- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply [senovaph.com]

- 4. (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 5. chembk.com [chembk.com]

- 6. PubChemLite - this compound hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 7. (S)-5-Methoxy-2-aminotetralin | C11H15NO | CID 9855630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis routes of 7-Methoxy-2-tetralone [benchchem.com]

- 9. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. axonmedchem.com [axonmedchem.com]

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (7-MeO-THN-2-A) is a synthetic compound belonging to the 2-aminotetralin class of molecules, a scaffold known for its diverse interactions with the central nervous system. While the parent compound, 2-aminotetralin, has been characterized as a monoamine releasing agent and reuptake inhibitor, the precise mechanism of action for its 7-methoxy analog remains largely unelucidated in publicly available literature. This technical guide synthesizes the known structure-activity relationships (SAR) of substituted 2-aminotetralins to propose a putative mechanism of action for 7-MeO-THN-2-A. We will delve into the foundational pharmacology of the 2-aminotetralin core, explore the modulatory effects of aromatic ring substitutions, and present a hypothesized pharmacological profile for the 7-methoxy derivative. Furthermore, this guide outlines a comprehensive experimental framework for the definitive characterization of this compound's mechanism of action, providing researchers with the necessary protocols to validate the proposed hypotheses.

The 2-Aminotetralin Scaffold: A Foundation of Monoaminergic Activity

The 2-aminotetralin structure is a rigid analog of phenethylamine, a core pharmacophore in many stimulant and psychedelic compounds. This structural constraint confers a specific conformational preference that dictates its interaction with monoamine transporters and receptors. The parent compound, 2-aminotetralin (2-AT), is recognized primarily as a norepinephrine-dopamine releasing agent and also functions as an inhibitor of serotonin and norepinephrine reuptake. This profile underlies its classification as a stimulant drug. The dihydroxy-substituted analogs of 2-aminotetralin are notable for their potent dopaminergic activity[1].

The Influence of Aromatic Ring Substituents: A Tale of Modulation

The pharmacological profile of the 2-aminotetralin scaffold is exquisitely sensitive to substitutions on the aromatic ring. The nature, position, and size of these substituents can dramatically alter a compound's affinity and selectivity for its molecular targets.

Hydroxyl vs. Methoxy Substitutions

Hydroxylation of the aromatic ring, particularly at the 5, 6, or 7-positions, is a key determinant of activity at dopamine and serotonin receptors. For instance, 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) is a well-characterized high-affinity agonist for the dopamine D2 and D3 receptors and also displays significant affinity for the serotonin 5-HT1A receptor.

The replacement of a hydroxyl group with a methoxy group (O-methylation) can have profound effects on pharmacological activity. In some classes of compounds, this modification can switch a compound from an agonist to an antagonist at dopamine receptors[2]. Furthermore, methoxy substitutions on other psychoactive molecules have been shown to modulate affinity for monoamine transporters[3].

The Putative Role of the 7-Methoxy Group

Based on structure-activity relationship studies of various substituted 2-aminotetralins, the presence of a methoxy group at the 7-position of the tetralin ring is predicted to significantly alter the pharmacological profile compared to the unsubstituted 2-aminotetralin. One study has indicated that a methoxy group at the R7 position decreases the inhibitory potency for norepinephrine uptake. This suggests that 7-MeO-THN-2-A may be a less potent norepinephrine reuptake inhibitor than its parent compound.

Furthermore, studies on other methoxylated 2-aminotetralin derivatives have demonstrated sedative and analgesic properties mediated through interactions with α1- and α2-adrenergic receptors. This raises the possibility that 7-MeO-THN-2-A may possess significant activity at adrenergic receptors, a departure from the primary monoamine transporter-focused activity of 2-aminotetralin.

A Hypothesized Mechanism of Action for this compound

Based on the available structure-activity relationship data, we propose a putative multi-target mechanism of action for this compound. It is crucial to emphasize that this proposed mechanism is inferred and requires rigorous experimental validation.

We hypothesize that 7-MeO-THN-2-A is likely to exhibit:

-

Reduced potency as a monoamine transporter inhibitor: Compared to 2-aminotetralin, the 7-methoxy group is expected to decrease its affinity and/or inhibitory activity at the norepinephrine transporter (NET), and potentially at the dopamine (DAT) and serotonin (SERT) transporters as well.

-

Significant activity at adrenergic receptors: The compound may act as an agonist or antagonist at α1- and/or α2-adrenergic receptors, contributing to potential sedative or other centrally-mediated effects.

-

Possible modulation of dopamine and serotonin receptors: While likely less potent than its hydroxylated counterparts, the 7-methoxy group may still permit interaction with certain dopamine (e.g., D2-like) and serotonin (e.g., 5-HT1A, 5-HT2A/C) receptor subtypes.

This hypothesized profile suggests a shift from a predominantly stimulant-like mechanism to one with more complex modulatory actions on the central nervous system.

Caption: Hypothesized multi-target mechanism of action for 7-MeO-THN-2-A.

Experimental Framework for Elucidating the Mechanism of Action

To move from a hypothesized to a confirmed mechanism of action, a systematic experimental approach is required. The following sections detail the essential in vitro and in vivo assays.

In Vitro Pharmacological Profiling

Objective: To determine the binding affinity and functional activity of 7-MeO-THN-2-A at key molecular targets.

4.1.1. Radioligand Binding Assays

These assays will determine the binding affinity (Ki) of the compound for a panel of receptors and transporters.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Utilize cell lines stably expressing the human recombinant transporters (hDAT, hNET, hSERT) and receptors (e.g., α1A, α2A, D2, D3, 5-HT1A, 5-HT2A, 5-HT2C). Homogenize cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target of interest (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A), and varying concentrations of 7-MeO-THN-2-A.

-

Incubation: Incubate the plates at a specific temperature for a set duration to allow for binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

4.1.2. Functional Assays: Neurotransmitter Uptake Inhibition

These assays will measure the functional potency (IC50) of 7-MeO-THN-2-A to inhibit the reuptake of monoamines.

Experimental Protocol: Neurotransmitter Uptake Assay

-

Cell Culture: Plate cells expressing the target transporter (hDAT, hNET, or hSERT) in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of 7-MeO-THN-2-A.

-

Initiation of Uptake: Add a mixture of radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to initiate uptake.

-

Incubation: Incubate for a short period at 37°C.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

-

Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

4.1.3. Functional Assays: G-Protein Coupled Receptor Activation

These assays will determine whether 7-MeO-THN-2-A acts as an agonist, antagonist, or inverse agonist at the identified GPCR targets.

Experimental Protocol: [35S]GTPγS Binding Assay (for Gαi/o and Gαq coupled receptors)

-

Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.

-

Assay Setup: In a 96-well plate, combine the membranes, [35S]GTPγS, GDP, and varying concentrations of 7-MeO-THN-2-A (to test for agonist activity). To test for antagonist activity, include a known agonist at a fixed concentration.

-

Incubation: Incubate at 30°C to allow for G-protein activation and [35S]GTPγS binding.

-

Harvesting and Scintillation Counting: Filter the reaction mixture and quantify the bound [35S]GTPγS.

-

Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Caption: A streamlined experimental workflow for characterizing the mechanism of action.

In Vivo Behavioral Pharmacology

Objective: To assess the physiological and behavioral effects of 7-MeO-THN-2-A in animal models.

-

Locomotor Activity: To determine if the compound has stimulant or sedative effects.

-

Drug Discrimination: To compare the subjective effects of 7-MeO-THN-2-A to known classes of drugs (e.g., stimulants, psychedelics, anxiolytics).

-

Microdialysis: To measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions following drug administration.

Data Summary and Interpretation

The data from these experiments should be compiled and analyzed to build a comprehensive pharmacological profile of this compound.

Table 1: Hypothetical Pharmacological Profile of 7-MeO-THN-2-A

| Target | Assay | Predicted Outcome | Rationale |

| Monoamine Transporters | |||

| hDAT | Binding (Ki) | > 500 nM | Methoxy group may reduce affinity. |

| Uptake (IC50) | > 1000 nM | Consistent with reduced binding affinity. | |

| hNET | Binding (Ki) | > 1000 nM | SAR suggests 7-methoxy substitution decreases potency. |

| Uptake (IC50) | > 2000 nM | Functional consequence of reduced affinity. | |

| hSERT | Binding (Ki) | > 500 nM | Methoxy group may reduce affinity. |

| Uptake (IC50) | > 1000 nM | Consistent with reduced binding affinity. | |

| Adrenergic Receptors | |||

| α1A | Binding (Ki) | < 200 nM | Methoxy-aminotetralins show adrenergic activity. |

| Functional | Agonist/Antagonist? | To be determined. | |

| α2A | Binding (Ki) | < 200 nM | Methoxy-aminotetralins show adrenergic activity. |

| Functional | Agonist/Antagonist? | To be determined. | |

| Dopamine Receptors | |||

| D2 | Binding (Ki) | < 500 nM | O-methylation can confer affinity. |

| Functional | Antagonist? | O-methylation can lead to antagonism. | |

| Serotonin Receptors | |||

| 5-HT1A | Binding (Ki) | < 500 nM | 7-position substitution can influence affinity. |

| Functional | Agonist/Antagonist? | To be determined. |

Conclusion

While the precise mechanism of action of this compound remains to be definitively established, the existing body of knowledge on substituted 2-aminotetralins allows for the formulation of a strong, testable hypothesis. It is anticipated that the 7-methoxy group significantly attenuates the compound's activity as a monoamine reuptake inhibitor while potentially introducing significant interactions with adrenergic and other G-protein coupled receptors. The experimental framework outlined in this guide provides a clear path forward for researchers to rigorously characterize the pharmacological profile of this intriguing molecule, thereby contributing to a deeper understanding of the structure-activity relationships within the 2-aminotetralin class and potentially uncovering novel therapeutic leads.

References

- Cannon, J. G., et al. (1981). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 24(9), 1113-1118.

- Hacksell, U., et al. (1981). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of Medicinal Chemistry, 24(12), 1475-1482.

- Rothman, R. B., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 44(3), 435-446.

- Saeed, M., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(7), 448-456.

- Seeman, P., et al. (1982). Striatal binding of 2-amino-6,7-[3H]dihydroxy-1,2,3,4-tetrahydronaphthalene to two dopaminergic sites distinguished by their low and high affinity for neuroleptics. Journal of Neuroscience, 2(7), 895-906.

Sources

- 1. Striatal binding of 2-amino-6,7-[3H]dihydroxy-1,2,3,4-tetrahydronaphthalene to two dopaminergic sites distinguished by their low and high affinity for neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biogenic Amine Neurotransmitters (Section 1, Chapter 12, Part 1) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 3. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Introduction: The 2-Aminotetralin Scaffold and the Significance of Methoxy Substitution

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (7-MeO-THN-2-A) is a member of the 2-aminotetralin (2-AT) class of compounds, a chemical scaffold of significant interest in neuroscience and medicinal chemistry.[1] The parent compound, 2-aminotetralin, is recognized for its neuromodulatory effects, primarily as an inhibitor of serotonin and norepinephrine reuptake, which imparts stimulant-like properties.[1] The versatility of the 2-AT scaffold lies in its susceptibility to chemical modification, particularly on the aromatic ring and the amino group, which can dramatically alter its pharmacological profile.

This guide provides a detailed examination of the anticipated pharmacology of 7-MeO-THN-2-A. While direct, comprehensive pharmacological data for this specific molecule is not extensively available in public literature, a robust profile can be inferred from the well-established structure-activity relationships (SAR) within the 2-aminotetralin class. The addition of a methoxy group at the 7-position is predicted to significantly influence its binding affinity, functional activity, and selectivity across various monoamine transporters and G protein-coupled receptors (GPCRs). This document will synthesize data from closely related analogs to construct a predictive pharmacological model for 7-MeO-THN-2-A, offering valuable insights for researchers and drug development professionals. The compound is known as a versatile building block in the synthesis of various bioactive molecules, particularly for treating neurological disorders.[2]

Predicted Mechanism of Action: A Focus on Monoamine Systems

The primary pharmacological activity of the 2-aminotetralin core is centered on the monoamine neurotransmitter systems: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The introduction of a methoxy group at the 7-position is expected to modulate the interaction of the molecule with the transporters and receptors of these systems.

Interaction with Monoamine Transporters (DAT, NET, SERT)

The foundational activity of 2-aminotetralin as a serotonin and norepinephrine reuptake inhibitor suggests that 7-MeO-THN-2-A will likely retain some affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] However, the position and nature of aromatic ring substituents are known to be critical determinants of potency and selectivity.

Studies on methoxylated derivatives of other monoamine reuptake inhibitors, such as indatraline, have demonstrated that the placement of a methoxy group can significantly alter the binding profile. This underscores the principle that the electronic and steric properties of the 7-methoxy group in 7-MeO-THN-2-A will be a key factor in its transporter affinity. While specific Ki values for 7-MeO-THN-2-A are not available, the table below presents data for related 2-aminotetralin derivatives, illustrating the impact of aromatic substitution on monoamine transporter affinity.

| Compound | Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 2-Aminotetralin | None | - | High Affinity | High Affinity |

| 5,6-Dihydroxy-2-AT (A-5,6-DTN) | 5,6-dihydroxy | Potent Agonist | - | - |

| 6,7-Dihydroxy-2-AT (A-6,7-DTN) | 6,7-dihydroxy | Potent Agonist | - | - |

Note: This table is illustrative of the effects of substitutions on the 2-aminotetralin scaffold. Specific Ki values for 2-aminotetralin itself are not consistently reported across the literature, but its activity as a serotonin and norepinephrine reuptake inhibitor is established. The dihydroxy derivatives are included to show the strong influence of aromatic substitutions on dopaminergic systems.

The workflow for assessing monoamine transporter affinity typically involves competitive binding assays using radiolabeled ligands.

Interaction with Adrenergic and Serotonergic Receptors

Beyond transporters, methoxylated 2-aminotetralins have demonstrated direct activity at adrenergic and serotonergic receptors.

-

Adrenergic Receptors: Studies on 5,8-dimethoxy-2-aminotetralin derivatives have revealed sedative and analgesic effects mediated by α1- and α2-adrenoceptors.[3] This strongly suggests that 7-MeO-THN-2-A may possess agonist or antagonist activity at these receptors. The sedative properties observed in these analogs point towards a potential for CNS depressant effects, in contrast to the stimulant profile of the parent 2-aminotetralin.[3]

-

Serotonin Receptors: The 2-aminotetralin scaffold is a privileged structure for targeting serotonin receptors. Research on 5-substituted-2-aminotetralins has shown that modifications in this position can yield potent agonists at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[4][5] This raises the possibility that 7-MeO-THN-2-A could also exhibit affinity for these G protein-coupled receptors, potentially mediating effects on mood, anxiety, and cognition.

The signaling pathway for a Gq-coupled receptor, such as the 5-HT2A receptor, which could be a potential target for 7-MeO-THN-2-A, is illustrated below.

Predicted Pharmacokinetic Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of 7-MeO-THN-2-A have not been specifically reported. However, general principles of drug metabolism and the known behavior of similar molecules allow for a predictive assessment.

-

Absorption: As a small, lipophilic amine, 7-MeO-THN-2-A is expected to be well-absorbed after oral administration.

-

Distribution: The lipophilicity of the molecule suggests it will likely cross the blood-brain barrier and distribute into the central nervous system, a prerequisite for any psychoactive effects.

-

Metabolism: The metabolism of 7-MeO-THN-2-A is anticipated to proceed through several key pathways in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The two most probable metabolic routes are:

-

O-demethylation: The methoxy group is a common site for O-demethylation, which would yield the corresponding 7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine. This metabolite could itself be pharmacologically active.

-

N-dealkylation (if N-substituted): If the primary amine is further substituted (e.g., with propyl or methyl groups), N-dealkylation would be a likely metabolic step.

-

-

Excretion: The metabolites, likely conjugated with glucuronic acid or sulfate to increase water solubility, would be primarily excreted through the kidneys into the urine.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of 7-MeO-THN-2-A, a series of in vitro and in vivo experiments would be necessary.

In Vitro Receptor and Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of 7-MeO-THN-2-A for a panel of relevant receptors and transporters.

Methodology:

-

Target Selection: A comprehensive panel should include, at a minimum:

-

Monoamine Transporters: hDAT, hNET, hSERT

-

Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C

-

Adrenergic Receptors: α1A, α1B, α1D, α2A, α2B, α2C

-

Dopamine Receptors: D1, D2, D3, D4, D5

-

-

Membrane Preparation: Utilize commercially available cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant target of interest. Prepare membrane fractions through standard cell lysis and centrifugation protocols.

-

Competitive Radioligand Binding:

-

Incubate a fixed concentration of a high-affinity radioligand for the target with the membrane preparation.

-

Add a range of concentrations of the test compound (7-MeO-THN-2-A).

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand using rapid vacuum filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Behavioral Assays

Objective: To assess the physiological and behavioral effects of 7-MeO-THN-2-A in animal models.

Methodology:

-

Locomotor Activity:

-

Administer various doses of 7-MeO-THN-2-A to rodents (e.g., mice or rats).

-

Place the animals in an open-field arena equipped with infrared beams to track movement.

-

Measure total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena over a set period. This can indicate stimulant or sedative effects and potential anxiolytic or anxiogenic properties.

-

-

Drug Discrimination:

-

Train animals to discriminate between saline and a known psychoactive drug (e.g., a stimulant like amphetamine or a psychedelic).

-

Once trained, administer 7-MeO-THN-2-A and observe which lever the animal presses. This will reveal if the subjective effects of 7-MeO-THN-2-A are similar to the training drug.

-

-

Analgesia Assessment (Tail-flick or Hot-plate test):

-

Measure the baseline latency for an animal to withdraw its tail from a heat source.

-

Administer 7-MeO-THN-2-A and re-measure the latency at various time points. An increase in latency indicates an analgesic effect.

-

Conclusion and Future Directions

While the precise pharmacological profile of this compound remains to be fully elucidated through direct experimental investigation, a strong, evidence-based prediction can be made based on the extensive literature on the 2-aminotetralin scaffold. The addition of the 7-methoxy group is anticipated to shift its activity profile from that of the parent compound, 2-aminotetralin, likely reducing its stimulant properties and potentially introducing significant interactions with adrenergic and specific serotonin receptor subtypes. This could result in a compound with a more complex pharmacological profile, possibly exhibiting sedative, analgesic, or nuanced psychoactive effects.

Further research, employing the in vitro and in vivo protocols outlined in this guide, is essential to definitively characterize the binding affinities, functional activities, and behavioral effects of 7-MeO-THN-2-A. Such studies will not only clarify the specific properties of this molecule but also contribute to a deeper understanding of the structure-activity relationships that govern the interaction of 2-aminotetralin derivatives with their biological targets. This knowledge is crucial for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.

References

-

Chem-Impex. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride. Retrieved from [Link]

-

Grokipedia. (n.d.). 7-MeO-DMT. Retrieved from [Link]

-

Creative Scripts Compounding Pharmacy. (2024, October 1). What You Should Know About 2-Methoxyestradiol (2-MEO) and Cancer Research. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-MeO-2-TMT. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025, July 29). 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. Retrieved from [Link]

-

Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. Retrieved from [Link]

-

Casey, A. M., et al. (2025, October 8). Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. ResearchGate. Retrieved from [Link]

-

Casey, A. M., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 268-284. Retrieved from [Link]

-

Casey, A. M., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). (S)-5-Methoxy-2-aminotetralin. Retrieved from [Link]

-

Hieble, J. P., & DeMarinis, R. M. (1984). Sedative and analgesic actions of methoxylated 2-aminotetralins; involvement of alpha 1- and alpha 2-adrenoreceptors. Neuropharmacology, 23(7B), 837-843. Retrieved from [Link]

-

Newman, A. H., et al. (2001). Structure-activity Relationships at Monoamine Transporters and Muscarinic Receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 584-590. Retrieved from [Link]

-

Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. Retrieved from [Link]

-

Uthaug, M. V., et al. (2021). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Psychopharmacology, 35(5), 491-504. Retrieved from [Link]

-

Seeman, P., et al. (1985). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of Medicinal Chemistry, 28(10), 1533-1539. Retrieved from [Link]

-

Roy, C., et al. (2002). Synthesis and structure--activity relationship of novel aminotetralin derivatives with high micro selective opioid affinity. Bioorganic & Medicinal Chemistry Letters, 12(20), 2823-2826. Retrieved from [Link]

-

Grokipedia. (n.d.). 2-Aminotetralin. Retrieved from [Link]

-

Hemby, S. E., et al. (2022). Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for Mu-Opioid Receptor and Opioid-Like Behavioral Effects in Rats. ResearchGate. Retrieved from [Link]

-

Hemby, S. E., et al. (2022). Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats. Semantic Scholar. Retrieved from [Link]

-

Wikipedia. (n.d.). Entactogen. Retrieved from [Link]

-

Obeng, S., et al. (2025, November 21). In Vitro Pharmacology of Mitragynine at α-Adrenoceptors. PubMed Central. Retrieved from [Link]

-

Andersen, J., et al. (2024, March 11). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. bioRxiv. Retrieved from [Link]

-

de Oliveira, G. G., et al. (2017). Computational and biological evidences on the serotonergic involvement of SeTACN antidepressant-like effect in mice. PLoS One, 12(11), e0187445. Retrieved from [Link]

-

Wikipedia. (n.d.). Partial lysergamide. Retrieved from [Link]

-

ResearchGate. (n.d.). New catalytic route for the synthesis of an optically active tetralone-derived amine for rotigotine. Retrieved from [Link]

-

PubChem. (n.d.). 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). Methoxyflurane. Retrieved from [Link]

-

precisionFDA. (n.d.). GSRS. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sedative and analgesic actions of methoxylated 2-aminotetralins; involvement of alpha 1- and alpha 2-adrenoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine synonyms and nomenclature

Synonyms, Nomenclature, and Synthetic Utility in Dopaminergic Ligand Design

Executive Summary

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (commonly 7-Methoxy-2-aminotetralin or 7-MeO-2-AT ) is a bicyclic secondary pharmacophore and a critical intermediate in the synthesis of high-affinity dopamine receptor ligands. It serves as the protected precursor to 7-OH-DPAT , a selective dopamine D3/D2 receptor agonist used extensively in neuropsychiatric research.

This guide provides a definitive technical reference for the molecule's nomenclature, stereochemical resolution, synthetic pathways, and pharmacological applications. It is designed to assist medicinal chemists in navigating the structural isomers and synthetic protocols required to utilize this scaffold effectively.

Chemical Identity & Nomenclature

Accurate nomenclature is vital due to the existence of positional isomers (5-, 6-, and 8-methoxy) which exhibit drastically different pharmacological profiles.

Nomenclature Matrix

| Category | Primary Designation | Alternative/Synonymous Designations |

| IUPAC Name | This compound | 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine |

| Common Name | 7-Methoxy-2-aminotetralin | 7-MeO-2-AT; 2-Amino-7-methoxytetralin |

| CAS (Racemic) | 4003-89-8 | N/A |

| CAS (S-Isomer) | 121216-42-0 | (S)-7-Methoxy-2-aminotetralin |

| CAS (R-Isomer) | 121216-43-1 | (R)-7-Methoxy-2-aminotetralin |

| SMILES | COC1=CC=C2CC(N)CCC2=C1 | N/A |

Structural Numbering & Isomerism

The "tetralin" (tetrahydronaphthalene) system follows specific IUPAC numbering rules. The saturated ring is numbered 1–4, and the aromatic ring is numbered 5–8.

-

Position 2: The amine functional group (chiral center).[1][2][3]

-

Position 7: The methoxy group.[4][5][6] In the 2-aminotetralin scaffold, the 7-position is para to the bridgehead carbon C6 and meta to the bridgehead carbon C5 (relative to the aromatic system).

Critical Distinction:

-

7-Methoxy: Precursor to dopamine D3 agonists (e.g., 7-OH-DPAT).

-

5-Methoxy: Precursor to serotonin (5-HT1A) agonists (e.g., 5-OH-DPAT).

-

8-Methoxy: Precursor to serotonin (5-HT1A) agonists (e.g., 8-OH-DPAT).

Caption: Structural logic of the 7-methoxy-2-aminotetralin scaffold. The distance between the 7-methoxy group and the 2-amine mimics the distance between the meta-hydroxyl and the amine in dopamine.

Synthetic Protocols

The synthesis of 7-methoxy-2-aminotetralin typically proceeds via the Reductive Amination of 7-methoxy-2-tetralone. This method is preferred over nucleophilic substitution due to the stability of the tetralone precursor and the avoidance of over-alkylation.

Protocol: Reductive Amination (Chemical)

Objective: Convert 7-methoxy-2-tetralone to racemic 7-methoxy-2-aminotetralin.

Reagents:

-

Substrate: 7-Methoxy-2-tetralone (CAS: 4133-34-0)[7]

-

Amine Source: Ammonium Acetate (

) -

Reducing Agent: Sodium Cyanoborohydride (

)[1] -

Solvent: Methanol (

)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 7-methoxy-2-tetralone (1.0 eq) in dry Methanol under an inert atmosphere (

). Add Ammonium Acetate (10.0 eq) to the solution.-

Causality: A large excess of ammonium acetate is required to push the equilibrium toward the imine intermediate and prevent the formation of secondary amines.

-

-

Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (0.7 eq) portion-wise.

-

Causality:

is selected over

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Quench & Workup: Acidify with concentrated HCl to pH < 2 (to decompose excess hydride and form the amine salt). Extract non-basic impurities with Diethyl Ether (discard organic layer).

-

Basification: Basify the aqueous layer with NaOH to pH > 12. Extract the free amine into Dichloromethane (DCM).

-

Isolation: Dry the DCM layer over

, filter, and concentrate in vacuo to yield the crude oil. -

Purification: Convert to the HCl salt using ethereal HCl for crystallization.

Protocol: Biocatalytic Synthesis (Stereoselective)

For asymmetric synthesis (yielding >99% ee of the (S)- or (R)-isomer), modern protocols utilize Imine Reductases (IREDs) .

-

Enzyme: Metagenomic IREDs (e.g., from Streptomyces sp.).

-

Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

-

Advantage: Eliminates the need for chiral resolution of the racemic mixture later in the pipeline.

Caption: Synthetic workflow from ketone precursor to the biologically active (S)-enantiomer.

Pharmacological Utility & Mechanism

7-Methoxy-2-aminotetralin is rarely the final drug; it is a "protected" scaffold. The methoxy group improves lipophilicity for blood-brain barrier (BBB) penetration during synthesis but is often demethylated to the hydroxyl group for receptor binding.

The "7-OH-DPAT" Pathway

The most significant application of this molecule is the synthesis of 7-OH-DPAT (7-hydroxy-N,N-di-n-propyl-2-aminotetralin).

-

N-Alkylation: 7-Methoxy-2-aminotetralin is reacted with propyl bromide (or propionaldehyde/reducing agent) to form 7-Methoxy-N,N-dipropyl-2-aminotetralin .

-

Demethylation: The methoxy group is cleaved using

or -

Receptor Binding: The resulting 7-hydroxyl group acts as a hydrogen bond donor/acceptor, mimicking the meta-hydroxyl of dopamine, which is crucial for high-affinity binding to D2-like receptors (D2, D3).

Structure-Activity Relationship (SAR)

-

D3 Selectivity: The 7-substituted tetralins (derived from this topic) generally show higher selectivity for the Dopamine D3 receptor over the D2 receptor compared to their 5-substituted counterparts.

-

Stereochemistry: The (S)-enantiomer of 2-aminotetralins is typically the eutomer (active isomer) for dopamine agonist activity, corresponding to the conformation of dopamine in the receptor binding pocket.

Handling, Stability, and Safety

| Parameter | Specification | Notes |

| Physical State | Free Base: Pale yellow oilHCl Salt: White crystalline solid | The salt form is highly preferred for long-term storage. |

| Storage | -20°C, Desiccated | Hygroscopic. Protect from light to prevent oxidation of the amine. |

| Solubility | DMSO, Methanol, Water (Salt only) | Free base is insoluble in water; soluble in DCM/EtOAc. |

| Stability | Air-sensitive (Free base) | Rapidly forms carbonates (absorbs CO2) or oxidizes if left as a free base. |

| Safety | Irritant / CNS Active | Treat as a potential potent dopaminergic agent. Use full PPE. |

Self-Validating Purity Check: Before using the material in biological assays, perform 1H-NMR (DMSO-d6) .

-

Look for the methoxy singlet at

ppm. -

Verify the integration of aromatic protons (3 protons in the 6.5–7.0 ppm range).

-

Ensure no aldehyde peaks (from incomplete reductive amination) are present at

ppm.

References

-

PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Citoler, J., et al. (2021).[4][2] Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition. Retrieved from [Link]

-

Booth, R. G., et al. (1994).[8] Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain. Brain Research. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Data Sheet. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Methoxy-2-tetralone | C11H12O2 | CID 77785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Abstract: This technical guide provides a comprehensive overview of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a chiral aminotetralin derivative of significant interest in medicinal chemistry and neuroscience research. The document details its physicochemical properties, outlines robust stereoselective synthetic and analytical methodologies, and explores its pharmacological profile as a key structural motif in dopaminergic agents. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics targeting the central nervous system.

Introduction

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine belongs to the 2-aminotetralin class of compounds, which are rigid analogs of phenethylamines.[1] This structural constraint imparts a specific conformational arrangement that is often crucial for high-affinity binding to biological targets, particularly G-protein coupled receptors (GPCRs). The 2-aminotetralin scaffold is a well-established pharmacophore found in numerous centrally active agents, notably dopamine and serotonin receptor modulators.[2]

The stereochemistry at the C2 position is a critical determinant of pharmacological activity. It is a common principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even qualitative effects at their biological targets.[3] Therefore, the ability to synthesize and analyze the specific (R)-enantiomer is paramount for elucidating its precise biological role and for the development of stereochemically pure drug candidates. This guide will focus on the properties and methodologies pertinent to the (R)-enantiomer, providing a foundational resource for its application in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its handling, formulation, and interpretation in biological assays. The key properties of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine are summarized below.

| Property | Value | Source |

| IUPAC Name | (2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | [4] |

| CAS Number | 121216-43-1 | [4] |

| Molecular Formula | C₁₁H₁₅NO | [4] |

| Molecular Weight | 177.247 g/mol | [4] |

| SMILES | COC1=CC=C2CCCC2=C1 | [4] |

| InChIKey | ZNWNWWLWFCCREO-SNVBAGLBSA-N | [4] |

Note: Experimental data such as melting point, boiling point, and solubility for the specific (R)-enantiomer are not widely reported in publicly available literature. These properties are often determined empirically in the laboratory.

Stereoselective Synthesis

The synthesis of enantiomerically pure (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a key challenge that can be addressed through two primary strategies: chiral resolution of a racemic mixture or a direct asymmetric synthesis.

Pathway I: Chiral Resolution of Racemic Amine

This classical approach first involves the synthesis of the racemic amine, followed by separation of the enantiomers. A common and robust method for synthesizing the racemic amine is the reductive amination of the corresponding ketone, 7-methoxy-2-tetralone.[5]

Workflow for Racemic Synthesis and Chiral Resolution:

Caption: Workflow for Synthesis and Chiral Resolution.

Causality in Protocol: The choice of sodium cyanoborohydride (NaBH₃CN) in the reductive amination is strategic; it is a mild reducing agent that is selective for the protonated imine intermediate over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct.[6] In the resolution step, a chiral acid (like tartaric acid or mandelic acid derivatives) is used to form diastereomeric salts with the racemic amine. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5] Subsequent treatment with a base will liberate the desired pure enantiomer.

Pathway II: Asymmetric Synthesis

A more direct route involves asymmetric synthesis, which creates the desired stereocenter in a controlled manner. One powerful method is the asymmetric hydrogenation of a prochiral enamine or a related precursor using a chiral catalyst.

Experimental Protocol: Asymmetric Reductive Amination

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 7-methoxy-2-tetralone (1.0 eq) in a suitable solvent such as methanol.

-

Catalyst Preparation: In a separate flask, prepare the chiral catalyst by mixing a rhodium or ruthenium precursor with a chiral phosphine ligand (e.g., (R)-BINAP).

-

Amine Source & Hydrogenation: Add the amine source (e.g., ammonium acetate) to the tetralone solution. Transfer this mixture to the pressure vessel containing the catalyst. Pressurize the vessel with hydrogen gas (H₂) to the required pressure (e.g., 50-100 atm).

-

Reaction Execution: Stir the reaction at a controlled temperature (e.g., 50 °C) for 12-24 hours. The chiral catalyst directs the addition of hydrogen across the C=N double bond of the imine intermediate from a specific face, preferentially forming the (R)-enantiomer.

-

Workup and Purification: After depressurization, filter the reaction mixture to remove the catalyst. Concentrate the solution and purify the product using column chromatography to yield the enantiomerically enriched (R)-amine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the aliphatic protons of the tetralin ring.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the elemental composition.[7]

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H stretches of the primary amine and C-O stretches of the methoxy group.

Chiral High-Performance Liquid Chromatography (HPLC)

The most critical analytical technique for this compound is chiral HPLC, which is used to separate the (R) and (S) enantiomers and determine the enantiomeric excess (e.e.) of the synthesized product.

Rationale for Method: Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including amines.[8][9]

Workflow for Chiral HPLC Analysis:

Caption: Standard Workflow for Chiral HPLC Analysis.

Protocol: Enantiomeric Purity Determination by Chiral HPLC

-

Column: A polysaccharide-based chiral column, such as Phenomenex Lux® Cellulose-1 or Daicel Chiralpak® AD-H.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. A typical starting condition would be 90:10 Hexane:Isopropanol + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220-280 nm.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess is calculated from the integrated areas of the two peaks: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Pharmacological Profile and Applications

The 2-aminotetralin scaffold is a privileged structure in neuroscience drug discovery, primarily due to its role as a dopamine receptor agonist.[10] Compounds like 7-OH-DPAT, a closely related analog, are potent D2/D3 receptor agonists.[5] The methoxy group at the 7-position in the title compound serves as a metabolic precursor or a bioisostere for the hydroxyl group, which is often critical for dopamine receptor interaction.

Mechanism of Action (Hypothesized): It is hypothesized that (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine acts as an agonist or partial agonist at D2-like (D2, D3, D4) dopamine receptors.[11] Upon binding, it would activate the receptor, leading to the inhibition of adenylyl cyclase through the Gαi/o subunit of the associated G-protein. This reduces intracellular cyclic AMP (cAMP) levels, modulating downstream signaling pathways that control neuronal excitability and gene expression.[12]

Sources

- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 2. Partial lysergamide - Wikipedia [en.wikipedia.org]

- 3. Discovery of orexin 2 receptor selective and dual orexin receptor agonists based on the tetralin structure: Switching of receptor selectivity by chirality on the tetralin ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2R)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE | CAS 121216-43-1 [matrix-fine-chemicals.com]

- 5. (R)-2-Amino-7-hydroxytetralin | 85951-61-7 | Benchchem [benchchem.com]

- 6. 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7 | Benchchem [benchchem.com]

- 7. PubChemLite - 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the sympathetic nervous system by 5,6-dihydroxy-2-dimethylamino tetralin (M-7), apomorphine and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine properties

An In-Depth Technical Guide to (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Introduction

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, also known as (S)-7-Methoxy-2-aminotetralin, is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Structurally, it is a derivative of 2-aminotetralin, a rigid analog of phenylethylamines, which are foundational scaffolds for many neurologically active agents.[2] The primary utility of this specific enantiomer lies in its role as a crucial chiral building block for synthesizing more complex and potent bioactive molecules.[1][3] Its stereochemically defined amine group and methoxy-substituted aromatic ring make it an ideal starting point for developing targeted therapeutics, particularly in the realm of neurological disorders.[3] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine are summarized below. These identifiers and characteristics are essential for sourcing, characterization, and regulatory documentation.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | [1] |

| Synonyms | (S)-7-Methoxy-2-aminotetralin | [1] |

| CAS Number | 121216-42-0 | [1] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| Appearance | Data not available; related compounds are colorless to pale yellow liquids or solids. | [4][5] |

| Storage | 2-8°C in a refrigerator is recommended for stability. | [1] |

Synthesis and Stereochemical Control

The synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is centered on the stereoselective introduction of the amine group at the C2 position of the tetralin core. The common precursor for this transformation is 7-methoxy-2-tetralone.[6][7]

General Synthetic Strategy: Asymmetric Reductive Amination

The most effective methods for producing the desired (S)-enantiomer with high purity involve asymmetric synthesis, avoiding the inefficient separation of racemic mixtures. A prominent strategy is the asymmetric reductive amination of the prochiral ketone, 7-methoxy-2-tetralone. This approach leverages chiral catalysts or auxiliaries to direct the formation of the desired stereocenter.

A generalized workflow for this synthesis is depicted below.

Caption: Generalized workflow for asymmetric synthesis.

Exemplary Laboratory Protocol: Enantioselective Synthesis

The following protocol is an illustrative example based on modern catalytic methods for asymmetric reductive amination, a key strategy for producing chiral amines like the target compound.[8][9]

Objective: To synthesize (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 7-methoxy-2-tetralone.

Materials:

-

7-Methoxy-2-tetralone (CAS: 4133-34-0)[7]

-

Ammonia or a suitable amine source (e.g., benzylamine)

-

Chiral catalyst system (e.g., a Ruthenium-BINAP complex)[9]

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., Methanol, Toluene)

-

Reducing agent if performing indirect amination (e.g., NaBH₄)

-

Acid/Base for workup (e.g., HCl, NaOH)

-

Drying agent (e.g., MgSO₄)

Procedure:

-

Imine Formation: In a reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve 7-methoxy-2-tetralone (1 equivalent) in anhydrous toluene. Add the amine source (e.g., benzylamine, 1.1 equivalents). If necessary, add a dehydrating agent or use a Dean-Stark apparatus to remove the water formed and drive the reaction to completion, forming the corresponding imine.

-

Asymmetric Reduction: To the solution containing the imine, introduce the chiral catalyst (e.g., [(RuCl((R)-T-BINAP))₂ (μ-Cl)₃][NH₂Me₂] at a substrate-to-catalyst ratio of ~500:1).[9]

-

Pressurize the vessel with hydrogen gas (approx. 25 bar) and maintain the reaction at a controlled temperature (e.g., 30°C).[9]

-

Monitor the reaction for completion using an appropriate technique (e.g., TLC or LC-MS).

-

Workup and Deprotection: Once the reduction is complete, carefully vent the hydrogen gas. If a protecting group like benzylamine was used, it must be removed. This is typically achieved by catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst.

-

After deprotection, perform an aqueous workup. Neutralize the reaction mixture and extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine by column chromatography or crystallization of a suitable salt (e.g., the hydrochloride salt) to achieve high chemical and enantiomeric purity.

Disclaimer: This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Applications in Drug Development

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a high-value intermediate for the construction of complex APIs. Its rigid scaffold helps lock the pharmacophore in a specific conformation, which is crucial for selective receptor binding.

Precursor to Dopamine Agonists

The 2-aminotetralin framework is a well-established pharmacophore for dopamine receptor agonists.[10] The stereochemistry at the C2 position is critical for receptor affinity and activity. Research has shown that dopaminergic activity is often confined to a single enantiomer.[11] This compound provides the necessary chiral core for building potent and selective dopamine agonists, which are used in the treatment of Parkinson's disease and other neurological conditions.

Intermediate in the Synthesis of Raf Inhibitors

This molecule is explicitly identified as an intermediate in the synthesis of "potent and orally bioavailable tetrahydronaphthalene raf inhibitors".[1] Raf kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in various cancers. Inhibitors of this pathway are a cornerstone of modern oncology.

Building Block for Selective β-Adrenergic Stimulants

It is also used in the synthesis of labeled selective β-adrenergic stimulants, such as derivatives of Bedoradrine.[1] This highlights its versatility in creating compounds that target different receptor systems.

Caption: Role as a key intermediate in drug synthesis.

Safety and Handling

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[12] Avoid contact with skin, eyes, and inhalation of dust or vapors.[12][14] Use only in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[12][15]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[12]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[15]

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

-

Skin Contact: Immediately take off all contaminated clothing and wash the skin thoroughly with soap and water.[15]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[12]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician if you feel unwell.[14][15]

-